molecular formula C11H7F2NO B6366420 2-(3,5-Difluorophenyl)pyridin-3-ol CAS No. 1261937-42-1

2-(3,5-Difluorophenyl)pyridin-3-ol

Cat. No.: B6366420
CAS No.: 1261937-42-1
M. Wt: 207.18 g/mol
InChI Key: CTXQYRVGFZFSRC-UHFFFAOYSA-N
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Description

2-(3,5-Difluorophenyl)pyridin-3-ol is a chemical compound that belongs to the class of fluorinated aromatic compounds It consists of a pyridine ring substituted with a hydroxyl group at the 3-position and a difluorophenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the difluorophenyl group with a halogenated pyridine under palladium catalysis . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of 2-(3,5-Difluorophenyl)pyridin-3-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Difluorophenyl)pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a dihydropyridine derivative.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the fluorinated aromatic ring in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 2-(3,5-difluorophenyl)pyridin-3-one.

    Reduction: Formation of 2-(3,5-difluorophenyl)-1,2-dihydropyridin-3-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,5-Difluorophenyl)pyridin-3-ol has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as organic semiconductors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.

Mechanism of Action

The mechanism of action of 2-(3,5-Difluorophenyl)pyridin-3-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atoms can enhance the compound’s binding affinity and selectivity for its target. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Difluorophenyl)pyridin-3-ol
  • 2-(3,5-Difluorophenyl)pyridin-4-ol
  • 2-(3,5-Difluorophenyl)pyridin-2-ol

Uniqueness

2-(3,5-Difluorophenyl)pyridin-3-ol is unique due to the specific positioning of the difluorophenyl group and the hydroxyl group on the pyridine ring. This arrangement can influence the compound’s reactivity and interaction with other molecules, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(3,5-difluorophenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO/c12-8-4-7(5-9(13)6-8)11-10(15)2-1-3-14-11/h1-6,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXQYRVGFZFSRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC(=CC(=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682709
Record name 2-(3,5-Difluorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261937-42-1
Record name 2-(3,5-Difluorophenyl)-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261937-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,5-Difluorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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